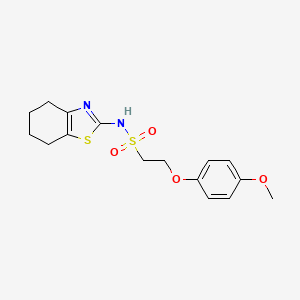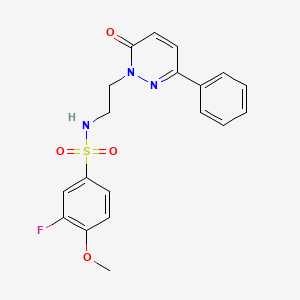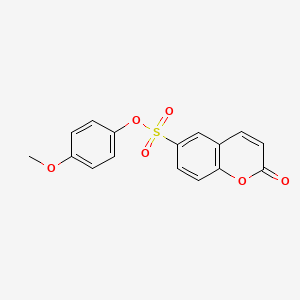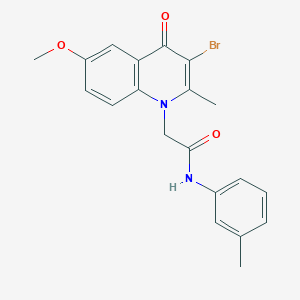
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a chiral center at the second carbon, making it optically active. This compound is often used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylbutanal.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is prepared and reacted with 4-methylbenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and enantiomeric excess of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Methyl-4-(4-methylphenyl)butan-2-one.
Reduction: 2-Methyl-4-(4-methylphenyl)butane.
Substitution: 2-Methyl-4-(4-methylphenyl)butyl chloride or bromide.
Scientific Research Applications
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol: The enantiomer of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol, with similar chemical properties but different biological activities.
2-Methyl-4-phenylbutan-1-ol: A structurally similar compound lacking the methyl group on the phenyl ring.
4-Methyl-2-phenylbutan-1-ol: Another similar compound with a different substitution pattern on the butanol chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a methyl group and a phenyl group, which confer distinct chemical and biological properties. Its enantiomeric purity and specific stereochemistry make it valuable in applications requiring chiral specificity.
Properties
IUPAC Name |
(2S)-2-methyl-4-(4-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWEJCVOGJGRX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)
![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2686694.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2686695.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2686700.png)
